3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Description
The compound 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one belongs to the thiazoloquinazolinone class, characterized by a fused thiazole-quinazoline scaffold with a thioxo (-S=O) group at position 1. Its synthesis involves a three-component condensation of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters under mild conditions (DMF, triethylamine, 50°C for 1 hour) . The structure is confirmed by $^1$H-NMR, $^{13}$C-NMR, mass spectrometry, and elemental analysis. Key spectral features include a downfield-shifted aromatic proton (10.5–11.5 ppm) due to the thioxo group’s electronic effects and NH-proton signals at 11.5–12.5 ppm .
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but poor solubility in water, ethanol, and chloroform . While antimicrobial activity is reported for related thiazoloquinazolinones, specific data for this derivative require further investigation .
Properties
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13-9-5-1-2-6-10(9)18-12(16-13)11(22-15(18)21)14(20)17-7-3-4-8-17/h1-2,5-6H,3-4,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEAQOKUMUEULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and properties of 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one with analogous compounds:
*Molecular weight estimated based on formula.
Key Observations:
- Chlorophenyl substituents (e.g., in ’s compound) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Core Heterocycle Differences: Savirin’s triazoloquinazolinone core differs from the thiazoloquinazolinone scaffold, altering electronic properties and binding interactions. The sulfonyl group in savirin may confer better metabolic stability .
Biological Activity
The compound 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a member of the thiazoloquinazolinone family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent research findings and data tables.
Synthesis
The synthesis of thiazoloquinazolinones typically involves multi-step organic reactions that introduce various functional groups to enhance biological activity. The specific synthetic route for This compound includes:
- Formation of the Thiazole Ring : Initial reactions involve the condensation of thioamide derivatives with appropriate carbonyl compounds.
- Quinazolinone Formation : Subsequent cyclization reactions yield the quinazolinone structure.
- Pyrrolidine Introduction : The final step incorporates the pyrrolidine moiety through an amide bond formation.
Research indicates that compounds within this class may exhibit their biological effects through modulation of ion channels and receptor systems. Notably, they have been shown to activate large-conductance voltage- and Ca²⁺-activated K⁺ channels (BK channels), which play critical roles in various physiological processes.
Case Studies and Findings
- Overactive Bladder Treatment : A study synthesized several derivatives of thiazoloquinazolinones and evaluated their efficacy in treating overactive bladder (OAB). Among them, a derivative with a bromo substituent demonstrated significant BK channel activation with an EC₅₀ of 2.89 μM, indicating potent activity against OAB symptoms .
- In Vitro Characterization : A series of analogs were tested for their ability to activate BK channels. Notably, compound 12h showed a reduction in voiding frequency in spontaneously hypertensive rats (SHRs) at a dosage of 50 mg/kg, suggesting potential therapeutic benefits for hypertension-related urinary disorders .
Table 1: Biological Activity of Thiazoloquinazolinone Derivatives
| Compound ID | Structure Feature | EC₅₀ (μM) | Activity Description |
|---|---|---|---|
| 11g | 7-Bromo | 12.33 | Significant BK channel opening |
| 12h | Pyrrolidine | 2.89 | Potent in vitro activity for OAB |
| 11b | Methyl Group | 0.84 | Moderate activity |
| 11c | Chloro Group | 0.23 | Slight increase in channel currents |
Pharmacokinetics
The pharmacokinetic profile of This compound indicates favorable absorption and distribution characteristics. Studies suggest that modifications at specific positions on the quinazolinone scaffold can enhance bioavailability and reduce side effects associated with conventional treatments .
Q & A
Basic: What synthetic strategies are optimal for preparing 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one?
Answer:
The synthesis of this compound involves multi-step reactions, typically including:
- Thiazoloquinazolinone core formation : Cyclocondensation of hydrazinoquinazolinones with thioamide derivatives under reflux conditions (e.g., ethanol or DMF as solvents, 60–80°C for 6–12 hours) .
- Pyrrolidine substitution : Acylation of the thiazoloquinazolinone core using pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine, monitored via TLC for completion .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Key considerations : Optimize reaction time and solvent polarity to avoid side products like over-acylated derivatives .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the thiazoloquinazolinone core and pyrrolidine substitution. For example, the thioxo group (C=S) appears at ~190 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular weight (e.g., [M+H]+ ion) to distinguish from structural analogs .
- X-ray crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions (if single crystals are obtainable) .
Note : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>98% for biological assays) .
Advanced: How can structural modifications enhance this compound’s bioactivity?
Answer:
- Substituent optimization : Replace the pyrrolidine group with azetidine or piperidine to modulate steric bulk and hydrogen-bonding capacity. For example, piperidine analogs show improved solubility in pharmacokinetic studies .
- Electron-withdrawing groups : Introduce fluorine or nitro groups on the quinazolinone ring to enhance electrophilicity and target binding (e.g., fluorinated derivatives in exhibit 2x higher antimicrobial activity) .
- Methodology : Use computational docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase active sites) before synthesis .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Orthogonal assays : Validate anticancer activity via both MTT (cell viability) and caspase-3 activation assays to confirm apoptosis-specific effects .
- Dose-response curves : Identify non-linear relationships (e.g., hormetic effects at low doses) using Hill slope analysis .
- Control for redox interference : Thioxo groups may interact with tetrazolium dyes (MTT), leading to false positives; use ATP-based assays (CellTiter-Glo) as a countercheck .
Example : In , nitro-substituted analogs showed conflicting cytotoxicity results due to assay-specific redox interactions.
Advanced: What computational methods predict this compound’s pharmacokinetics?
Answer:
- ADMET prediction : Use SwissADME or pkCSM to estimate LogP (target <5 for oral bioavailability), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Analyze stability in biological membranes (e.g., GROMACS with lipid bilayer models) to assess passive diffusion rates .
- Metabolite prediction : GLORYx or BioTransformer to identify potential Phase I/II metabolites (e.g., oxidation of pyrrolidine to lactam) .
Basic: What are the primary biological targets of this compound?
Answer:
- Kinase inhibition : Thiazoloquinazolinones often target ATP-binding pockets in kinases (e.g., JAK2 or EGFR). Validate via competitive ATP-binding assays .
- Antimicrobial activity : Disruption of bacterial DNA gyrase or efflux pumps (confirmed via agar dilution MIC assays and ethidium bromide accumulation tests) .
- Anti-inflammatory effects : Measure COX-2 inhibition (ELISA for PGE2 reduction) and NF-κB pathway modulation (luciferase reporter assays) .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Scaffold diversification : Synthesize analogs with varying heterocycles (e.g., replacing thiazolo with pyrazoloquinazolinones) and compare IC50 values .
- Substituent libraries : Prepare derivatives with halogens (Cl, F), alkyl chains (hexyl, allyl), or aryl groups (phenyl, nitrophenyl) to map steric/electronic effects .
- Data analysis : Use 3D-QSAR (CoMFA or CoMSIA) to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .
Advanced: What experimental designs address low yield in the final acylation step?
Answer:
- Catalyst screening : Test Lewis acids (ZnCl2) or coupling agents (HATU) to improve pyrrolidine-1-carbonyl chloride reactivity .
- Solvent optimization : Replace DCM with THF or DMF to enhance nucleophilicity of the thiazoloquinazolinone nitrogen .
- In situ monitoring : Use ReactIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reagent stoichiometry dynamically .
Basic: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts post-treatment .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment to assess dependency on the putative target .
- Fluorescent probes : Develop BODIPY-labeled analogs for confocal microscopy to visualize subcellular localization .
Advanced: What strategies mitigate off-target effects in vivo?
Answer:
- Prodrug design : Mask reactive thioxo groups with acetyl or PEGylated motifs to reduce non-specific binding .
- Tissue-specific delivery : Conjugate with ligands (e.g., folate for cancer cells) to enhance selectivity .
- Toxicogenomics : RNA-seq of treated tissues to identify dysregulated pathways (e.g., oxidative stress markers) and refine dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
